![molecular formula C20H32N2O2S B5235001 (3R*,4R*)-1-[(5-cyclohexyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5235001.png)
(3R*,4R*)-1-[(5-cyclohexyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R*,4R*)-1-[(5-cyclohexyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as THIP, and it belongs to the class of drugs known as GABAA receptor agonists. The GABAA receptor is a type of neurotransmitter receptor that plays a crucial role in the central nervous system's function. THIP's ability to interact with this receptor has led to its investigation as a potential treatment for a range of neurological and psychiatric disorders.
Mécanisme D'action
THIP acts as a positive allosteric modulator of the GABAA receptor, which enhances the receptor's activity. The GABAA receptor is a type of ionotropic receptor that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). When GABA binds to the receptor, it opens an ion channel, allowing negatively charged chloride ions to enter the cell. This influx of chloride ions hyperpolarizes the cell, making it less likely to generate an action potential. THIP enhances the activity of the GABAA receptor by binding to a specific site on the receptor, which increases the receptor's sensitivity to GABA.
Biochemical and Physiological Effects:
THIP's primary effect is to enhance the activity of the GABAA receptor, leading to increased chloride ion influx and hyperpolarization of the cell. This hyperpolarization reduces the excitability of neurons, leading to anxiolytic, anticonvulsant, and sedative effects. THIP has also been shown to have potential as a treatment for chronic pain, as it can reduce the activity of pain-sensing neurons in the spinal cord.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of THIP is its high potency and selectivity for the GABAA receptor. This makes it a useful tool for investigating the role of the GABAA receptor in various physiological and pathological conditions. However, THIP's efficacy can be affected by factors such as the concentration of GABA and the expression levels of the GABAA receptor subunits. Additionally, THIP's sedative effects can make it challenging to study its effects on cognitive function and behavior.
Orientations Futures
Several potential future directions for THIP research include investigating its effects on neuroinflammation, exploring its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, and developing more selective and potent GABAA receptor agonists. Additionally, research into the mechanisms underlying THIP's effects on chronic pain could lead to the development of new pain therapies. Overall, THIP's potential therapeutic applications make it a promising area of research for the future.
Méthodes De Synthèse
THIP can be synthesized using a variety of methods, including the reaction of 5-cyclohexyl-2-thiophenemethanol with 4-morpholin-4-ylpiperidine-3-one. The reaction is typically catalyzed by a base, such as sodium hydroxide, and the resulting product is purified using chromatography techniques. The synthesis of THIP has been extensively studied, and several modifications to the reaction conditions have been proposed to improve the yield and purity of the product.
Applications De Recherche Scientifique
THIP has been investigated as a potential treatment for a range of neurological and psychiatric disorders, including anxiety, depression, and epilepsy. Several studies have shown that THIP can enhance the activity of the GABAA receptor, leading to anxiolytic and anticonvulsant effects. THIP has also been shown to have potential as a treatment for alcohol withdrawal syndrome and as an adjunct therapy for opioid addiction.
Propriétés
IUPAC Name |
(3R,4R)-1-[(5-cyclohexylthiophen-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2S/c23-19-15-21(9-8-18(19)22-10-12-24-13-11-22)14-17-6-7-20(25-17)16-4-2-1-3-5-16/h6-7,16,18-19,23H,1-5,8-15H2/t18-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCNHIWBFMAGKX-RTBURBONSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(S2)CN3CCC(C(C3)O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(S2)CN3CC[C@H]([C@@H](C3)O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-[(5-cyclohexyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-piperidinol |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.